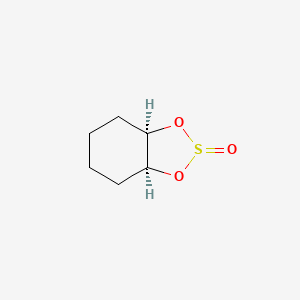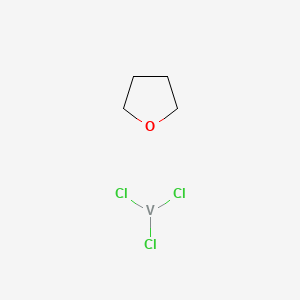
Vanadium(III) chloride tetrahydrofuran adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium(III) chloride tetrahydrofuran adduct is a complex formed by the reaction of Vanadium(III) chloride with tetrahydrofuran (THF). The complex is represented by the formula VCl3·3THF . It forms a red/pink complex and is used as a precursor to other vanadium(III) complexes .
Synthesis Analysis
Vanadium(III) chloride is widely used as a catalyst in organic synthesis, polymerization processes, and redox batteries . It acts as a reducing agent . The complex is formed when Vanadium(III) chloride reacts with tetrahydrofuran .Molecular Structure Analysis
The molecular structure of the this compound is represented by the linear formula VCl3·3THF . The molecular weight of the complex is 373.62 .Chemical Reactions Analysis
Vanadium(III) chloride reacts with tetrahydrofuran to form the red/pink complex VCl3(THF)3 . It also reacts with acetonitrile to give the green adduct VCl3(MeCN)3 . When treated with KCN, VCl3 converts to [V(CN)7]4- .Physical and Chemical Properties Analysis
The this compound is a powder . It has a melting point of 265 °C (dec.) . The complex is soluble in water .Scientific Research Applications
Vanadium(III) chloride reacts with primary and secondary aliphatic amines, undergoing solvolysis of one V-Cl bond. This leads to the formation of simple adducts and complex salts, offering insights into its reactive properties with amines (Fowles & Lanigan, 1964).
It catalyzes the cleavage of epoxides with aromatic amines, efficiently producing β-amino alcohols. This reaction is notable for its anti-stereoselectivity, high regioselectivity, and room temperature operation (Sabitha, Reddy, Reddy & Yadav, 2003).
Vanadium trichloride forms 1:1 adducts with certain ligands, leading to six-coordinate environments for the metal. These findings are crucial for understanding the coordination chemistry of vanadium complexes (Lap-Yan, Constable, Khan & Lewis, 1991).
In synthetic chemistry, the reduction of vanadium(III) chloride is a pathway to useful materials like trichlorohexakis(tetrahydrofuran)divanadium(1+). This broadens the scope of vanadium(II) and vanadium(III) chemistry, especially in ligand coordination (Leigh & De Souza, 1996).
Vanadium(III) chloride catalyzes cross-coupling reactions of alkyl halides with aryl Grignard reagents, indicating its potential in organic synthesis and radical chemistry (Yasuda, Yorimitsu & Oshima, 2008).
It is used in a reserve flow injection method for determining nitrite and nitrate in estuarine and coastal waters, demonstrating its environmental analysis applications (Lin, Li, Ma & Yuan, 2019).
Mechanism of Action
Target of Action
The primary target of the Vanadium(III) chloride tetrahydrofuran adduct is a wide variety of allylic alcohols . The compound acts as a catalyst in the oxidation of these alcohols .
Mode of Action
The this compound interacts with its targets by catalyzing their oxidation . This interaction results in the transformation of the allylic alcohols into corresponding carbonyl compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in theoxidation reactions of allylic alcohols . The downstream effects of these reactions include the formation of carbonyl compounds .
Result of Action
The molecular and cellular effects of the this compound’s action primarily involve the oxidation of allylic alcohols to form corresponding carbonyl compounds . This transformation is facilitated by the compound’s catalytic activity .
Safety and Hazards
Properties
IUPAC Name |
oxolane;trichlorovanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.3ClH.V/c1-2-4-5-3-1;;;;/h1-4H2;3*1H;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDLUZTYLPMGJ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.Cl[V](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3OV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19559-06-9 |
Source


|
| Record name | Vanadium(III) chloride tetrahydrofuran complex (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

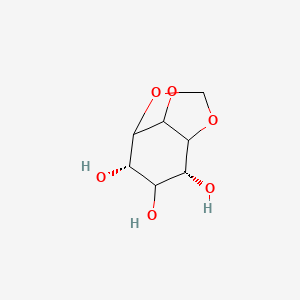
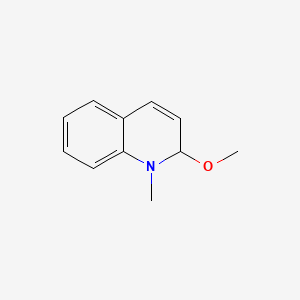
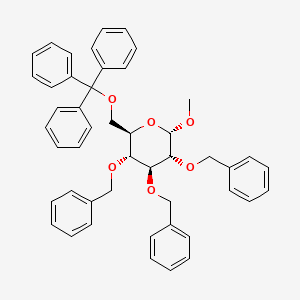
![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)
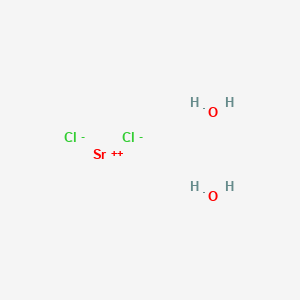

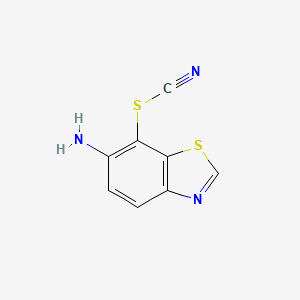

![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
